Cas no 103637-48-5 (1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate)

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate structure
103637-48-5 structure
Nome del prodotto:1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
Numero CAS:103637-48-5
MF:C33H28O8
MW:552.570630073547
CID:235123
PubChem ID:15838007

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
    • 1,3-BIS(4-BENZOYL-3-HYDROXYPHENOXY)-2-PROPYL METHACRYLATE
    • 1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate
    • 2-Propenoicacid, 2-methyl-,2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethylester
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-ylmethacrylate
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-(4-benzoyl-3-hydroxyphenoxy)methylethyl ester
    • SCHEMBL2018313
    • FT-0703612
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl methacrylate
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-ylmethacrylate
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)2-propyl methacrylate
    • 103637-48-5
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
    • RXULRQCENNCUGC-UHFFFAOYSA-N
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester
    • DTXSID7073018
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-yl methacrylate
    • Inchi: InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
    • Chiave InChI: RXULRQCENNCUGC-UHFFFAOYSA-N
    • Sorrisi: C(OC(COC1C=CC(C(=O)C2C=CC=CC=2)=C(O)C=1)COC1C=CC(C(=O)C2C=CC=CC=2)=C(O)C=1)(=O)C(C)=C

Proprietà calcolate

  • Massa esatta: 552.17800
  • Massa monoisotopica: 552.17841785g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 13
  • Complessità: 832
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.6
  • Superficie polare topologica: 119Ų

Proprietà sperimentali

  • Densità: 1.276±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (3.4E-5 g/L) (25 ºC),
  • PSA: 119.36000
  • LogP: 5.50550
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd